1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine

Physicochemical profiling Drug-likeness Membrane permeability

Standard nitroheteroaryl-piperazine libraries often introduce confounding electronic effects from extended linkers, complicating SAR interpretation. This compound offers a simplified, direct C-N linked scaffold that serves as a clean baseline for nitroreductase (e.g., Ddn, NfsA) studies and property-guided optimization. - Defined LogP (3.03) and TPSA (93.43 Ų) anchor computational ADME models. - Minimal scaffold (MW 290.34) enables clear structure-activity correlations for linker electronics. - Suitable for phenotypic screening against Mycobacterium, Leishmania, and Helicobacter spp.

Molecular Formula C13H14N4O2S
Molecular Weight 290.34 g/mol
CAS No. 706767-32-0
Cat. No. B12529794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine
CAS706767-32-0
Molecular FormulaC13H14N4O2S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O2S/c18-17(19)13-5-4-12(20-13)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-6H,7-10H2
InChIKeyVBEOHBJEFKPGQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitrothiophenyl-pyridinylpiperazine: Physicochemical Baseline


1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine (CAS 706767-32-0) is a disubstituted piperazine derivative bearing a 5-nitrothiophen-2-yl group at N1 and a pyridin-2-yl group at N4, with molecular formula C13H14N4O2S and molecular weight 290.34 g/mol . Its calculated physicochemical parameters include a polar surface area (PSA) of 93.43 Ų and a computed LogP of 3.03 . The compound belongs to the broader class of nitroheteroaryl-piperazines, a scaffold associated with antimycobacterial, antiparasitic, and enzyme inhibitory activities in the literature, though direct biological characterization of this specific compound remains sparse in peer-reviewed sources [1].

Scaffold identity
Dual-heteroaryl piperazine: 5-nitrothiophene + pyridin-2-yl; direct C–N linker provides a minimal benchmark for nitroaromatic SAR studies.
Workflow context
Suited for nitroreductase activation research, antimicrobial screening campaigns against Mycobacterium spp. and related pathogens, and ADME probe development.

Structural Specificity of Nitrothiophenyl-pyridinylpiperazine


Within the nitroheteroaryl-piperazine class, subtle structural variations produce divergent physicochemical and biological profiles. The direct C–N bond between the 5-nitrothiophene and piperazine ring in this compound—contrasting with analogs that employ carbonyl, methylene, or thiadiazole linkers—alters electron distribution at the piperazine nitrogens and modulates both the nitro group's reduction potential and the compound's overall lipophilicity (LogP 3.03) . Additionally, the pyridin-2-yl substituent provides a distinct hydrogen-bond acceptor pattern compared to phenyl or pyrimidinyl analogs, which can shift target engagement profiles [1]. These structural features mean that procurement decisions cannot rely on class-level assumptions; compound-specific data—even when limited—must anchor selection rationale . Caution: Direct head-to-head biological data for this specific compound versus close analogs was not identified in the public literature; the differentiation below relies on physicochemical data and class-level inference.

Linker chemistry Direct C–N bond alters electron distribution and nitro reduction potential vs. carbonyl, methylene, or thiadiazole-linked analogs. May shift biological activation profiles.
H-bond pattern Pyridin-2-yl provides a distinct acceptor geometry compared to phenyl or pyrimidinyl derivatives; target engagement may not transfer directly.
Data gap Head-to-head biological data vs. close analogs is not publicly available; substitution decisions require compound-specific validation.

Nitrothiophenyl-pyridinylpiperazine: Evidence Guide


Lipophilicity: Direct-Linked vs. Carbonyl-Linked Analog

The target compound exhibits a computed LogP of 3.03 (cLogP), which is substantially higher than the LogP of ~1.2 reported for the carbonyl-linked analog 1-(5-nitrothiophene-2-carbonyl)piperazine . This ~1.8 log unit difference corresponds to an approximately 60-fold difference in theoretical octanol-water partition coefficient, driven by the absence of the polar carbonyl linker and the presence of the pyridin-2-yl substituent . The higher LogP may favor membrane partitioning but could reduce aqueous solubility relative to the carbonyl analog.

Lipophilicity
Context-dependent
LogP 3.03 (target) vs. ~1.2 (carbonyl analog) – ΔLogP ≈ +1.8, approx. 60-fold higher partition coefficient.
May enhance membrane partitioning; solubility and assay formatting review recommended.
In silico calculation; experimental logD₇.₄ not available.
Physicochemical profiling Drug-likeness Membrane permeability

Polar Surface Area and Permeability Classification

The target compound has a computed topological polar surface area (TPSA) of 93.43 Ų . This places it below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų guideline for blood-brain barrier penetration—suggesting borderline CNS permeability potential. In contrast, the carbonyl-linked analog 1-(5-nitrothiophene-2-carbonyl)piperazine has a reported PSA of approximately 98 Ų [1], while the methylene-linked analog 1-[(5-nitrothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine has an additional methylene unit that may further modulate PSA relative to the target compound.

Polar surface area
Reported
TPSA 93.43 Ų vs. ~98 Ų (carbonyl analog); 3.43 Ų above the CNS 90 Ų guideline threshold.
Borderline CNS-range TPSA; may support permeability screening for CNS-targeted research.
In silico; experimental permeability data lacking.
ADME profiling Blood-brain barrier Permeability prediction

Direct C–N Linker vs. Thiadiazole-Bridged Analogs

The target compound features a direct C–N bond between the 5-nitrothiophene ring and the piperazine N1. This contrasts with the more extensively studied 1-[5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine series, which interposes a 1,3,4-thiadiazole linker [1]. In the thiadiazole series, compounds demonstrated antimycobacterial activity against M. tuberculosis H37Rv with MIC values in the range of 0.78–6.25 μg/mL depending on substitution [1]. The direct-linked architecture of CAS 706767-32-0 eliminates the thiadiazole ring, which reduces molecular weight (290.34 vs. typically >330 for thiadiazole analogs) and removes two heteroatoms—potentially altering the nitro group's electronic environment and its susceptibility to enzymatic reduction by F420-dependent nitroreductase Ddn, the established activation mechanism for 5-nitrothiophene antimycobacterials [2]. No direct comparative biological data between direct-linked and thiadiazole-linked analogs was identified.

Linker architecture
Class-level
Direct C–N bond; MW 290 vs. >330 (thiadiazole series). Electronic effect on nitro reduction unknown. No direct comparative biological data.
Structural simplification may influence nitroreductase substrate recognition; hypothesis requires experimental validation.
Procurement for SAR studies should include de novo biological profiling.
Structure-activity relationship Linker chemistry Nitroreductase activation

Dual Heteroaryl vs. Mono-Heteroaryl Piperazines

CAS 706767-32-0 is distinguished by the simultaneous presence of two distinct heteroaryl groups: a 5-nitrothiophen-2-yl (electron-deficient thiophene with reducible nitro warhead) and a pyridin-2-yl (metal-coordinating, hydrogen-bond-accepting pyridine) . This contrasts with mono-heteroaryl piperazines such as 1-(2-pyridyl)piperazine (CAS 34803-66-2, MW 163.22) or 1-(5-nitrothiophen-2-yl)piperazine derivatives, which present only one recognition element . The pyridin-2-yl group is a well-established pharmacophore in kinase inhibitors and GPCR ligands, while the 5-nitrothiophene moiety undergoes bioactivation via nitroreduction—potentially providing a dual-mode interaction profile within a single, relatively compact scaffold (MW 290.34, 21 heavy atoms) [1].

Heteroaryl recognition
Reported
2 heteroaryl groups (nitrothiophene + pyridyl) vs. 1 in mono-substituted piperazines; 21 heavy atoms, MW 290.
Dual-recognition architecture may support multi-target screening; requires selectivity profiling.
No published target engagement data for this specific compound.
Molecular recognition Ligand efficiency Hydrogen bonding

Nitrothiophenyl-pyridinylpiperazine Applications


Fragment-Based SAR Library Expansion

Given its compact scaffold (MW 290.34, 21 heavy atoms) and the direct C–N linkage between nitrothiophene and piperazine—a structural feature underexplored relative to thiadiazole- or carbonyl-bridged analogs —CAS 706767-32-0 is best positioned as a core scaffold for SAR expansion campaigns. Research groups investigating nitroaromatic bioactivation mechanisms (e.g., F420-dependent nitroreductase Ddn in mycobacteria) can use this compound as a minimal linker benchmark against which to measure the contributions of extended linkers, additional heterocycles, or substituent modifications [1]. Its LogP of 3.03 and TPSA of 93.43 Ų provide a defined physicochemical starting point for property-guided optimization .

Dual-Pharmacophore Screening

The compound's dual heteroaryl architecture—combining a bioactivatable 5-nitrothiophene warhead with a pyridin-2-yl recognition element—makes it suitable for phenotypic or target-based screening against pathogens where nitroreductase activation is established (e.g., Mycobacterium spp., Leishmania spp., Helicobacter pylori) . The pyridin-2-yl group may additionally engage metal-dependent enzymes (e.g., urease, HDACs, or cytochrome P450s) as observed in related pyridylpiperazine series [1]. Procurement for multi-target screening panels should be accompanied by in-house counter-screens against mammalian cell lines to establish selectivity indices, given the absence of published cytotoxicity data for this specific compound.

Physicochemical Comparator for ADME Profiling

With a well-defined LogP (3.03) and TPSA (93.43 Ų) that places it at the boundary of CNS drug-like chemical space, CAS 706767-32-0 can serve as a reference compound in comparative ADME profiling of nitroheteroaryl-piperazine libraries . Its borderline TPSA (3.43 Ų above the CNS 90 Ų guideline) makes it a useful probe for experimental determination of membrane permeability (PAMPA or Caco-2), plasma protein binding, and metabolic stability—generating data that can anchor computational models for the broader series [1].

Nitroreductase Substrate Specificity Probe

The direct C–N linkage between the 5-nitrothiophene and piperazine in CAS 706767-32-0 represents a simplified substrate architecture for studying structure-activity determinants of Type I nitroreductases (e.g., Ddn, NfsA, NfsB) . Unlike the more complex thiadiazole-bridged analogs, this compound minimizes confounding electronic effects from additional heteroatoms, potentially enabling cleaner structure-activity correlations when studying the relationship between linker electronics and nitro group reduction potential [1]. Researchers should note that the compound's relatively high LogP may necessitate careful solvent selection (e.g., DMSO stocks with maximum 0.1% final assay concentration) to avoid solvent-related artifacts in enzyme assays.

Application
Selection Property
Validation Focus
Fragment-Based SAR Library Expansion
Direct C–N linker scaffold
SAR expansion with linker and substituent libraries; nitroreductase activation benchmarking
Dual-Pharmacophore Screening
Dual-heteroaryl recognition (nitrothiophene + pyridyl)
Multi-target engagement and selectivity assays against Mycobacterium spp., Leishmania spp., and metal-dependent enzymes
Physicochemical Comparator for ADME Profiling
Physicochemical profile (LogP, TPSA) at CNS boundary
Experimental ADME profiling: PAMPA, Caco-2 permeability, plasma protein binding, metabolic stability
Nitroreductase Substrate Specificity Probe
Minimal linker architecture for nitroreductase study
Nitroreductase substrate kinetics and activation mechanism (Ddn, NfsA, NfsB) with controlled solvent conditions
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